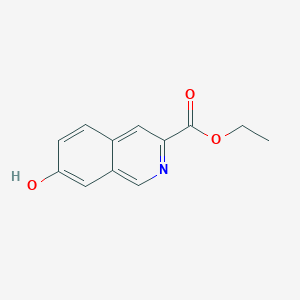
2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring substituted with a tetrafluorophenyl group and a carboxylic acid group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and Reduction:
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield a brominated thiazole derivative .
Aplicaciones Científicas De Investigación
2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability . Specific pathways and targets are still under investigation, but the compound’s ability to inhibit certain enzymes and receptors is of particular interest .
Comparación Con Compuestos Similares
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Used as a pharmaceutical intermediate and in organic synthesis.
2,4-Disubstituted Thiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness: 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid is unique due to the presence of multiple fluorine atoms, which enhance its biological activity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H3F4NO2S |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
2-(2,3,4,5-tetrafluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H3F4NO2S/c11-4-1-3(6(12)8(14)7(4)13)9-15-5(2-18-9)10(16)17/h1-2H,(H,16,17) |
Clave InChI |
NDRVISUAZFBJQN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)F)C2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)

![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)



![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)


![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
